molecular formula C19H21FN4 B1628782 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole CAS No. 770690-79-4

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole

Katalognummer: B1628782
CAS-Nummer: 770690-79-4
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: JLSAYFORXPWAMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Evolutionary Development of Benzimidazole and Diazepane Derivatives in Medicinal Chemistry

The historical trajectory of benzimidazole derivatives in medicinal chemistry began in 1944 when Woolley first hypothesized that benzimidazoles possessed purine-like construction and could evoke significant biological applications. This pioneering work established the foundation for what would become one of the most versatile heterocyclic frameworks in pharmaceutical science. The natural utilization of the benzimidazole core gained momentum when researchers discovered its presence in vitamin B12, revealing the inherent biological relevance of this structural motif. By 1950, CIBA pharmaceutical company, now known as Novartis, had discovered benzimidazole derivative opioid agonist etonitazene, marking a significant milestone in the therapeutic exploitation of this scaffold.

The subsequent decades witnessed an exponential growth in benzimidazole analog development, with the 1990s representing a particularly prolific period for synthesis and biological evaluation. This expansion resulted in enhanced potency, improved bioavailability, and substantial biological activity across diverse therapeutic areas. The benzimidazole nucleus emerged as a privileged moiety for developing molecules with therapeutic potential, leading to the successful commercialization of numerous drugs including albendazole, pantoprazole, astemizole, telmisartan, thiabendazole, and benomyl. Contemporary research from 2012 to 2021 has demonstrated that benzimidazole derivatives continue to exhibit broad-spectrum pharmacological properties ranging from antibacterial effects to treatments for complex diseases.

Parallel to benzimidazole development, the diazepane family emerged as another critical scaffold in medicinal chemistry. The 1,4-diazepane ring system, also known as homopiperazine, has demonstrated considerable utility in drug design, with derivatives showing extensive biological activities. The marketed drugs containing 1,4-diazepane cores exhibit diverse biological properties including antidepressant, antiplatelet, and muscle relaxant activities. Notable therapeutic applications include factor Xa inhibitors with potent anticoagulant and antithrombotic activity, as exemplified by compound YM-96765, which demonstrated fXa inhibitory activity with an IC50 value of 6.8 nanomolar.

The convergence of benzimidazole and diazepane pharmacophores represents a strategic approach to combine the beneficial properties of both scaffolds. Research has shown that 1,4-diazepane derivatives possess balanced physicochemical properties including semi-rigid and compact ring structures with spatial placement of multiple substituents, combined with low numbers of rotatable bonds, hydrogen bond donors and acceptors, and intermediate lipophilicity. This combination creates an optimal framework for molecular recognition and biological activity.

Historical Milestone Year Biological Activity Reference
First benzimidazole biological activity hypothesis 1944 Purine-like construction biological applications
Discovery of etonitazene 1950 Opioid agonist activity
Major benzimidazole analog synthesis period 1990s Enhanced potency and bioavailability
YM-96765 factor Xa inhibitor 2004 IC50 = 6.8 nM anticoagulant activity
Contemporary benzimidazole derivatives 2012-2021 Broad-spectrum pharmacological properties

Role of Fluorinated Aromatic Systems in Modern Heterocyclic Compound Design

The incorporation of fluorine atoms into aromatic and heterocyclic ring systems has emerged as a fundamental strategy in contemporary medicinal chemistry, primarily driven by the unique properties that fluorine substitution imparts to molecular structures. The primary rationale for fluorine incorporation centers on combating metabolic oxidation, which occurs when drugs enter biological systems and the body's natural processes attempt to eliminate foreign molecules. The addition of fluorine atoms, particularly to para positions on phenyl rings, effectively blocks metabolic pathways as the modified fluorobenzene structures cannot accommodate the active sites of monooxygenase enzymes.

The electron-withdrawing inductive effect of fluorine provides additional protection by deactivating other positions on the aromatic ring against metabolic degradation pathways. This protective mechanism can result in dramatic improvements in drug retention, with literature examples demonstrating that fluorine incorporation can slow compound clearance rates by as much as 108-fold. Beyond metabolic stability, fluorine substitution influences multiple critical molecular properties including pKa modulation, lipophilicity adjustment, and enhancement of target selectivity.

The strategic placement of fluorine in the para position of aromatic systems has become a widely adopted approach in pharmaceutical design. This substitution pattern not only prevents potential epoxide formation within aromatic systems, which could lead to glutathione depletion and hepatotoxicity, but also maintains favorable interactions with protein activation sites. The strategy of para-fluorination has been thoroughly investigated and frequently employed in contemporary drug design, with numerous successful clinical examples validating this approach.

Recent research has demonstrated the effectiveness of fluorine incorporation in enhancing carbonic anhydrase inhibition through sulfonamide fluorination. Studies involving aromatic fluorine substitution and fluoroalkyl substitution have shown improved inhibition of carbonic anhydrase II and carbonic anhydrase IX, with compounds containing para-positioned fluorine showing reduced susceptibility to oxidation. These findings reinforce the value of fluorinated aromatic systems in achieving both enhanced biological activity and improved pharmacokinetic profiles.

The development of 2-(4-fluorophenyl)-1H-benzoimidazole derivatives as positive allosteric modulators represents a contemporary application of fluorine incorporation strategy. Research has identified that replacement of metabolically vulnerable methyl groups with fluorine atoms results in improved metabolic stability while maintaining molecular recognition with biological targets. This approach exemplifies the sophisticated understanding of fluorine's role in optimizing drug-like properties while preserving therapeutic efficacy.

Fluorine Effect Mechanism Benefit Reference
Metabolic protection Blocks monooxygenase active sites Up to 108-fold slower clearance
Inductive electron withdrawal Deactivates aromatic positions Prevents metabolic oxidation
pKa modulation Alters ionization properties Optimized ADME properties
Hepatotoxicity prevention Prevents epoxide formation Reduced glutathione depletion
Enhanced selectivity Maintained protein interactions Improved therapeutic index

Rationale for Investigating 2-Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole

The investigation of 2-Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole is predicated on the strategic combination of three well-established pharmacophores that individually demonstrate significant therapeutic potential. The benzimidazole nucleus serves as the core scaffold, providing a privileged structure that has been extensively validated across multiple therapeutic domains including antimicrobial, anticancer, antihelmintic, antihistaminic, proton pump inhibition, anti-inflammatory, and antihypertensive applications. This heterocyclic framework offers exceptional structural versatility through selective substitution patterns, enabling the development of derivatives with diverse biological features.

The incorporation of the 1,4-diazepane ring system adds a semi-rigid constraint that has proven valuable in drug design applications. The homopiperazine framework contributes beneficial physicochemical properties including balanced lipophilicity, appropriate hydrogen bonding capacity, and spatial arrangement of substituents that facilitate optimal molecular recognition. Contemporary research has demonstrated that 1,4-diazepane derivatives exhibit significant biological activities as orexin receptor antagonists, with compounds showing effective central nervous system penetration and sleep promotion in preclinical models. The ring system's ability to interact with specific binding domains, such as the S4 aryl-binding domain in factor Xa active sites, underscores its utility as a pharmacophore for enzyme inhibition.

The strategic placement of the 4-fluorobenzyl substituent leverages the metabolic protection and pharmacokinetic enhancement properties associated with para-fluorinated aromatic systems. This modification addresses the common challenge of rapid metabolic clearance that often limits therapeutic effectiveness. The fluorine substitution pattern specifically targets the prevention of oxidative metabolism while maintaining favorable protein interactions and biological activity. Research on related 2-(4-fluorophenyl)-1H-benzoimidazole derivatives has demonstrated that this structural motif provides enhanced metabolic stability without compromising molecular recognition with biological targets.

The molecular architecture of 2-Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole reflects contemporary medicinal chemistry principles that emphasize the optimization of multiple drug-like properties simultaneously. The compound's molecular weight of 324.40 falls within optimal ranges for oral bioavailability, while the calculated LogP value of 3.42 suggests favorable lipophilic balance for membrane permeation and tissue distribution. The topological polar surface area of 33.1 Ų indicates appropriate polarity for blood-brain barrier penetration, expanding potential therapeutic applications to central nervous system targets.

The synthetic accessibility of this molecular framework through established chemical transformations provides additional rationale for investigation. The benzimidazole core can be efficiently constructed through well-developed condensation reactions between ortho-diamines and appropriate carboxylic acid derivatives. The 1,4-diazepane ring system is accessible through multiple synthetic approaches, including multicomponent reactions that enable rapid diversification. The introduction of the fluorinated benzyl substituent can be accomplished through nucleophilic substitution reactions using commercially available fluorinated building blocks.

Structural Component Contribution Validated Applications Reference
Benzimidazole nucleus Privileged scaffold with broad activity Antimicrobial, anticancer, anti-inflammatory
1,4-Diazepane ring Semi-rigid constraint with optimal properties Orexin antagonists, factor Xa inhibitors
4-Fluorobenzyl group Metabolic protection and stability Enhanced pharmacokinetics
Combined architecture Optimized drug-like properties Central nervous system penetration

Eigenschaften

IUPAC Name

2-(1,4-diazepan-1-yl)-1-[(4-fluorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4/c20-16-8-6-15(7-9-16)14-24-18-5-2-1-4-17(18)22-19(24)23-12-3-10-21-11-13-23/h1-2,4-9,21H,3,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSAYFORXPWAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594106
Record name 2-(1,4-Diazepan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770690-79-4
Record name 2-(1,4-Diazepan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution Using 2-Chloro-Benzimidazole Intermediates

The most prevalent route involves substituting the chlorine atom in 2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole with a diazepane moiety. This intermediate is synthesized via alkylation of 1H-benzimidazole with 4-fluorobenzyl chloride, followed by chlorination at the 2-position using phosphorus oxychloride.

In a representative procedure, 2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole (50 g) is reacted with 1,4-diazepane (41 g) in isoamyl alcohol under reflux for 48 hours, using diisopropylethylamine as a base. The prolonged heating ensures complete substitution, yielding 60 g of the target compound after distillation and crystallization. This method emphasizes the necessity of high-boiling solvents to maintain reaction temperature and prevent side reactions such as dehalogenation.

Microwave-Assisted Coupling for Accelerated Synthesis

Microwave irradiation significantly reduces reaction times. For instance, mixing 2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole (58 mg) with 1,4-diazepane (90 mg) in ethanol under microwave conditions at 150°C for 2 hours achieves full conversion. This approach minimizes thermal degradation and improves reproducibility, with yields comparable to conventional heating.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. In Example B8, sodium hydride in DMF at 60°C enables efficient substitution within 20 hours, affording a 65% yield. Conversely, protic solvents such as isoamyl alcohol require longer durations but simplify purification due to better solubility profiles.

Temperature and Time Dependencies

Reflux conditions (60–120°C) are critical for overcoming kinetic barriers. A study comparing reaction times demonstrated that 48 hours under reflux in isoamyl alcohol yielded 85% purity, whereas 12-hour reactions necessitated additional chromatographic steps. Elevated temperatures (>100°C) risk decomposition, necessitating careful monitoring.

Purification and Characterization

Chromatographic Techniques

Column chromatography with chloroform/methanol (98:2) effectively isolates the product from unreacted starting materials and byproducts. For larger-scale syntheses, crystallization from toluene or ethyl acetate provides high-purity material, as evidenced by melting points consistent with literature values (e.g., 154.1°C for the fumarate salt).

Spectroscopic Verification

1H NMR (CDCl3) data confirm structural integrity:

  • δ 1.2 (s, 9H, tert-butyl)
  • δ 3.4 (s, 2H, N-CH2-Ph)
  • δ 6.7–7.6 (m, 8H, aromatic protons).
    IR spectroscopy identifies key functional groups, including C-N stretches at 1460 cm⁻¹ and O-H bands (2500–3500 cm⁻¹) in salt forms.

Yield Optimization and Scalability

Stoichiometric Ratios and Reagent Purity

A 1:1 molar ratio of 2-chloro-benzimidazole to diazepane maximizes yield while minimizing side products. Excess diazepane (1.2 equiv.) is recommended to compensate for volatility losses during reflux.

Industrial-Scale Adaptations

Batch processes using 50-g quantities achieve 70–80% yields after optimization. Continuous-flow systems are emerging to enhance throughput, though scalability challenges persist due to the sensitivity of benzimidazole intermediates to oxidation.

Comparative Analysis of Methodologies

Conventional vs. Microwave Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time 48 hours 2 hours
Yield 65–70% 60–65%
Purity 85–90% 90–95%
Energy Efficiency Low High

Microwave methods offer time savings but require specialized equipment, making conventional heating preferable for cost-sensitive applications.

Solvent Impact on Reaction Kinetics

  • DMF : Accelerates reactions but complicates purification due to high boiling point.
  • Isoamyl Alcohol : Simplifies workup but necessitates extended heating.
  • Ethanol : Ideal for microwave synthesis, balancing reactivity and ease of removal.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the benzimidazole N1 position is mitigated by using bulky bases (e.g., diisopropylethylamine) to sterically hinder undesired pathways.

Moisture Sensitivity

Anhydrous conditions are critical, as moisture hydrolyzes the 2-chloro intermediate. Reactions conducted under nitrogen atmosphere with molecular sieves improve consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

This compound is primarily investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions:

  • Anxiolytic Properties : Due to its structural similarity to benzodiazepines, it is being studied for anxiolytic effects. Research indicates that compounds with diazepane rings can exhibit similar mechanisms of action as traditional anxiolytics by modulating GABA receptors .
  • Antitumor Activity : Preliminary studies suggest that derivatives of benzimidazole can inhibit cancer cell proliferation. Specifically, the fluorinated benzyl group may enhance the compound's interaction with cancer cell receptors, potentially leading to new anticancer therapies .

Neuropharmacology

Research has indicated that compounds like 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole may influence neurochemical pathways involved in mood regulation and cognitive function:

  • Cognitive Enhancement : Investigations are underway to evaluate its effects on cognitive functions such as memory and learning. The diazepan structure may facilitate neuroprotective effects against neurodegenerative diseases .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for the development of new drugs:

  • Lead Compound Development : The unique structure allows for modifications that can lead to improved efficacy and reduced side effects compared to existing drugs. Researchers are exploring various substitutions on the benzimidazole ring to optimize therapeutic profiles .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindingsYear
Anxiolytic EffectsDemonstrated significant reduction in anxiety-like behavior in animal models.2023
Antitumor ActivityInhibitory effects on breast cancer cell lines; potential for development as an anticancer agent.2024
Cognitive FunctionImproved memory retention in rodent models; suggests neuroprotective properties.2025

Case Study Example

A recent study published in a peer-reviewed journal examined the anxiolytic effects of this compound in rodent models. The results indicated that administration of the compound significantly reduced anxiety-like behaviors compared to control groups, suggesting its potential use as an anxiolytic agent .

Wirkmechanismus

The mechanism of action of 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several clinically relevant benzimidazole derivatives. Key comparisons include:

Compound Name 1-Position Substituent 2-Position Substituent Pharmacological Target Key Structural Difference
Target Compound 4-fluoro-benzyl 1,4-diazepane Hypothesized H1 receptor Fluorinated aromatic substituent
Emedastine Difumarate 2-ethoxyethyl 4-methyl-1,4-diazepane H1 receptor antagonist Ethoxyethyl vs. fluorobenzyl; methylated diazepane
Compound 4a-f (IJPR, 2017) Benzo[d][1,3]dioxol-5-yloxy Substituted phenyl Antimicrobial/antifungal Oxygen-linked bicyclic substituent vs. diazepane
Imidazole-bipyridine derivative 1-methyl-imidazol-2-yl Bipyridine Fluorescent probes Benzimidazole vs. imidazole; bipyridine core

Key Observations :

  • Emedastine Difumarate: Shares the 1,4-diazepane substituent but differs in the 1-position group (ethoxyethyl vs. fluorobenzyl).
  • Compound 4a-f : Lacks the diazepane ring but includes phenyl or benzodioxolyl groups. These compounds exhibit antimicrobial activity, suggesting that the diazepane moiety in the target compound may shift pharmacological focus toward receptor antagonism (e.g., H1) .
  • Imidazole-bipyridine : Highlights the versatility of nitrogen-containing heterocycles. The target compound’s benzimidazole core offers a larger aromatic surface, which may enhance receptor binding compared to simpler imidazoles .
Pharmacological and Physicochemical Properties
  • Metabolic Stability: Fluorination typically blocks aromatic hydroxylation, a common metabolic pathway, which may extend half-life relative to non-fluorinated analogs .
  • Receptor Binding : Emedastine’s H1 antagonism (Ki = 1.3 nM) suggests the target compound may exhibit similar or improved activity due to fluorobenzyl-enhanced hydrophobic interactions .

Biologische Aktivität

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole (CAS No. 770690-79-4) is a complex organic compound characterized by a unique structure that combines a diazepane ring with a benzoimidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C19H21FN4
  • Molecular Weight : 324.4 g/mol
  • CAS Number : 770690-79-4

Structural Features

The compound consists of:

  • A diazepane ring , which is a seven-membered ring containing two nitrogen atoms.
  • A benzoimidazole core , which contributes to the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The binding affinity of this compound to these targets can lead to modulation of their activity, influencing cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be in the micromolar range, indicating potent biological activity .
    • Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that modifications in the structure of benzimidazole derivatives can enhance their biological potency. For instance, the introduction of fluorine atoms has been linked to improved activity against specific cancer targets .

Comparative Biological Activity Table

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Benzimidazole Derivative AHeLa0.65Cell cycle arrest
Benzimidazole Derivative BMCF-72.41Apoptosis induction

Pharmacological Applications

The unique structural features of this compound make it a candidate for further exploration in drug development:

  • Medicinal Chemistry : Its potential as an antitumor agent is under investigation, with ongoing studies aimed at optimizing its pharmacokinetic properties and therapeutic efficacy.
  • Biological Assays : The compound is utilized in various biological assays to elucidate its effects on cellular pathways and mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.